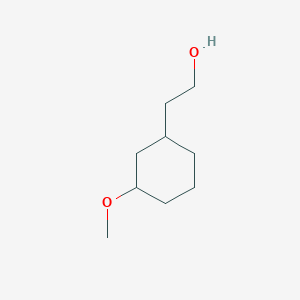
2-(3-Methoxycyclohexyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxycyclohexyl)ethan-1-ol is an organic compound with the molecular formula C9H18O2 It is a cyclohexane derivative with a methoxy group at the 3-position and an ethan-1-ol group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclohexyl)ethan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3-methoxycyclohexanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the reduction of 2-(3-methoxycyclohexyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other advanced techniques may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-(3-Methoxycyclohexyl)ethanone, 2-(3-Methoxycyclohexyl)ethanoic acid
Reduction: 2-(3-Methoxycyclohexyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Methoxycyclohexyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound as a precursor or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Methoxycyclohexyl)ethan-1-ol depends on its specific application. In chemical reactions, the compound’s functional groups (methoxy and alcohol) participate in various interactions, such as hydrogen bonding, nucleophilic attack, and electrophilic addition. These interactions determine the compound’s reactivity and the pathways it follows in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxycyclohexyl)ethanone
- 2-(3-Methoxycyclohexyl)ethanoic acid
- 2-(3-Methoxycyclohexyl)ethane
Uniqueness
2-(3-Methoxycyclohexyl)ethan-1-ol is unique due to the presence of both a methoxy group and an alcohol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its structural features allow for diverse chemical transformations, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(3-methoxycyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-11-9-4-2-3-8(7-9)5-6-10/h8-10H,2-7H2,1H3 |
InChI Key |
GGGIZONBIPIHLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















